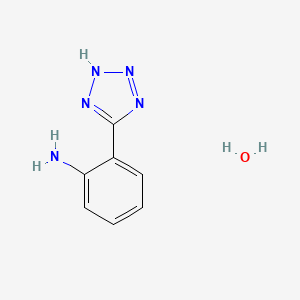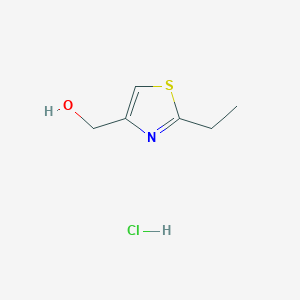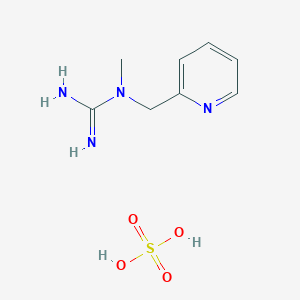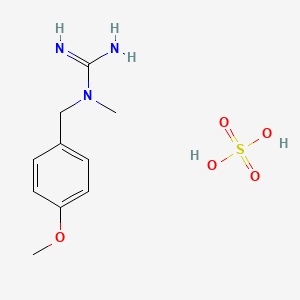
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
Descripción general
Descripción
“(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609404-23-0 . It has a molecular weight of 358.28 and its molecular formula is C19H20BrNO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19NO.BrH/c1-21-19-10-7-15(8-11-19)13-20-14-16-6-9-17-4-2-3-5-18(17)12-16;/h2-12,20H,13-14H2,1H3;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Sequential Deprotection Strategies
(Wright, Yu, & Spencer, 2001) explored the selective cleavage of PMB (4-methoxybenzyl) groups in the presence of NAP (2-naphthylmethyl) groups, using CAN, a method useful in sequential deprotection of hydroxyl groups in mono-saccharides. The ability to selectively remove these groups provides a strategic approach in the synthesis of complex molecules.
Chemoselective Cleavage Methods
A novel method for cleaving p-methoxybenzyl and 2-naphthylmethyl ethers was described by (Volbeda et al., 2015). This method uses a catalytic amount of hydrochloric acid and is applicable to orthogonally protected monosaccharides, showcasing its potential in the synthesis of complex carbohydrates.
Protective Group Applications
The use of 2-naphthylmethoxymethyl (NAPOM) as a protective group for various hydroxy and mercapto groups is highlighted in (Sato, Oishi, & Torikai, 2015). NAPOM can be introduced under mild conditions without causing acyl migration, making it a novel choice in protecting groups for synthetic chemistry.
Generation of Reactive Intermediates
Shaikh, Cobb, & Varvounis (2012) developed a mild method for generating reactive o-(naphtho)quinone methide intermediates, as discussed in (Shaikh et al., 2012). This method has potential applications in natural product synthesis and drug research, demonstrating the versatility of these compounds in creating biologically active structures.
Analytical Characterization and Chemical Synthesis
The chemical synthesis and analytical characterization of various derivatives of (4-methoxybenzyl)(2-naphthylmethyl)amine are explored in studies such as (Westphal, Girreser, & Waldmüller, 2016) and (Genç, Yılmaz, Ilhan, & Karagoz, 2013). These studies provide insights into the synthesis of complex molecules and their potential biological activities.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-(naphthalen-2-ylmethyl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.BrH/c1-21-19-10-7-15(8-11-19)13-20-14-16-6-9-17-4-2-3-5-18(17)12-16;/h2-12,20H,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGZWNCRUTXSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide | |
CAS RN |
1609404-23-0 | |
| Record name | 2-Naphthalenemethanamine, N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}amine hydrochloride](/img/structure/B3059978.png)
![3-Methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B3059980.png)


![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate](/img/structure/B3059986.png)







